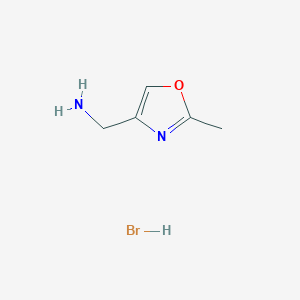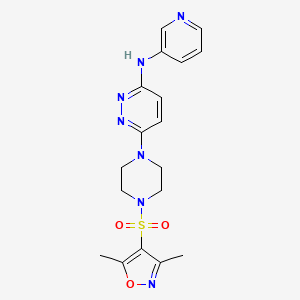
(2-Methyloxazol-4-yl)methanamine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2-Methyloxazol-4-yl)methanamine hydrobromide” is a chemical compound with the molecular formula C5H9BrN2O and a molecular weight of 193.04 . It is used in scientific research and has diverse applications, including drug discovery and the synthesis of novel organic compounds.
Molecular Structure Analysis
The molecular structure of “this compound” consists of 9 heavy atoms and 5 aromatic heavy atoms . The structure formula is not provided in the search results .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 193.04 . The compound is very soluble, with a solubility of 3.35 mg/ml or 0.0174 mol/l according to ESOL, and 10.4 mg/ml or 0.0541 mol/l according to Ali .作用機序
Target of Action
The primary target of (2-Methyloxazol-4-yl)methanamine hydrobromide is human monoamine oxidase (MAO) A and B . These enzymes play a crucial role in the metabolism of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin.
Mode of Action
This compound acts as an inhibitor of MAO A and B . It binds to these enzymes and inhibits their activity, thereby preventing the breakdown of monoamine neurotransmitters and increasing their availability.
Biochemical Pathways
By inhibiting MAO A and B, this compound affects the monoamine neurotransmitter pathways . The increased availability of these neurotransmitters can enhance neural signaling and potentially influence various physiological processes, including mood regulation and motor control.
Result of Action
The inhibition of MAO A and B by this compound leads to an increase in the levels of monoamine neurotransmitters . This can result in enhanced neural signaling and potential therapeutic effects in conditions such as depression and Parkinson’s disease.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature .
実験室実験の利点と制限
(2-Methyloxazol-4-yl)methanamine hydrobromide has several advantages as a research tool. For example, it is relatively easy to synthesize and purify, and it has a high degree of selectivity for certain types of histamine receptors. However, there are also some limitations to its use. For example, it can be difficult to administer this compound to experimental animals, and its effects can be difficult to interpret in the context of complex biological systems.
将来の方向性
There are many potential future directions for research on (2-Methyloxazol-4-yl)methanamine hydrobromide. One area of interest is the development of new methods for administering this compound to experimental animals, which could help to overcome some of the limitations of its use. Another area of interest is the development of new techniques for studying the biochemical and physiological effects of this compound, which could lead to a better understanding of its mechanism of action. Finally, there is also interest in exploring the potential therapeutic applications of this compound, particularly in the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
Conclusion:
Overall, this compound, or this compound, is a promising compound that has been widely studied for its potential use in scientific research. Its synthesis method has been well-established, and it has a variety of interesting biochemical and physiological effects. While there are some limitations to its use, there are also many potential future directions for research on this compound, and it is likely to continue to be an important tool for studying histamine receptors and their role in various physiological processes.
合成法
The synthesis of (2-Methyloxazol-4-yl)methanamine hydrobromide involves the reaction of histamine with formaldehyde and acetic acid. The resulting product is then treated with hydrobromic acid to yield this compound. This synthesis method has been well-established in the scientific literature, and it has been used to produce high-quality this compound for research purposes.
科学的研究の応用
(2-Methyloxazol-4-yl)methanamine hydrobromide has been studied extensively for its potential use in scientific research. One of the most promising areas of research involves the use of this compound as a tool for studying histamine receptors in the brain. This compound has been shown to selectively bind to certain types of histamine receptors, and this has led to a better understanding of the role that these receptors play in various physiological processes.
Safety and Hazards
The safety information available indicates that “(2-Methyloxazol-4-yl)methanamine hydrobromide” has a signal word of “Warning”. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
特性
IUPAC Name |
(2-methyl-1,3-oxazol-4-yl)methanamine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.BrH/c1-4-7-5(2-6)3-8-4;/h3H,2,6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDORHRXBYBRLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)CN.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-[(4-Phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2789733.png)


![4-tert-butyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2789736.png)
![4-chloro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2789737.png)
![3-Methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2789738.png)


![N-(3,4-dimethoxyphenethyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2789742.png)
![1-Benzyl-3-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea](/img/structure/B2789747.png)
![N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide](/img/structure/B2789748.png)
![2-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2789750.png)
![1-[4-Bromo-2-(difluoromethyl)phenyl]piperidine](/img/structure/B2789753.png)
![2-Cycloheptyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B2789754.png)